molecular formula C12H18N2O3S B1525081 4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline CAS No. 359010-58-5

4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline

Cat. No. B1525081
M. Wt: 270.35 g/mol
InChI Key: FBIYBTMCZDCXBU-UHFFFAOYSA-N
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Description

“4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline” is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . It is also known as MESNa.


Synthesis Analysis

The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline” consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Morpholines are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Scientific Research Applications

Optimization in Medicinal Chemistry

A study by Boschelli et al. (2001) highlighted the compound's relevance in the development of potent inhibitors of Src kinase activity. The research detailed the optimization of analogues leading to increased inhibition of both Src kinase activity and Src-mediated cell proliferation, showcasing the compound's potential in therapeutic applications against diseases where Src kinase is implicated. This underlines the compound's utility in designing targeted therapies with improved efficacy (Boschelli et al., 2001).

Buffer Solutions in Biochemical Research

Taha and Lee (2011) discussed the solubility and phase separation of related morpholine derivatives in aqueous solutions, emphasizing their use as standard buffers in the physiological pH range. This indicates the compound's application in biochemical research, where maintaining specific pH conditions is crucial for various experiments (Taha & Lee, 2011).

Antimicrobial Activities

Research by Başoğlu et al. (2012) on linezolid-like molecules, which included morpholine derivatives, revealed significant antitubercular activities. This suggests the compound's potential in contributing to the development of new antimicrobial agents, highlighting its importance in addressing drug-resistant bacterial infections (Başoğlu et al., 2012).

Catalysis and Organic Synthesis

A study by He et al. (2021) on the catalytic enantioselective synthesis of morpholinones showcased the compound's relevance in organic synthesis. The research introduced a novel method for constructing chiral morpholinones, a pharmacophore in medicinal chemistry, demonstrating the compound's versatility in facilitating the synthesis of bioactive molecules (He et al., 2021).

Corrosion Inhibition

Daoud et al. (2014) explored the inhibitory action of a synthesized compound on the corrosion of mild steel in acidic conditions. The study's findings contribute to the understanding of how morpholine derivatives can serve as efficient corrosion inhibitors, which is vital for protecting industrial infrastructure (Daoud et al., 2014).

properties

IUPAC Name

4-(2-morpholin-4-ylethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c13-11-1-3-12(4-2-11)18(15,16)10-7-14-5-8-17-9-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIYBTMCZDCXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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